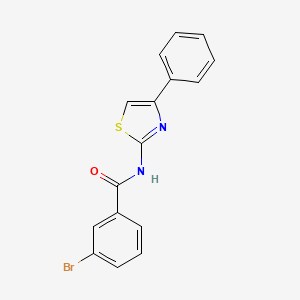

(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS/c17-13-8-4-7-12(9-13)15(20)19-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMKQVCIFXHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different thiazole oxidation states .

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, including (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide, are known for their diverse pharmacological activities. They have been studied for their potential as:

- Antimicrobial agents : Compounds containing thiazole rings have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer properties : Research indicates that thiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .

- Antituberculosis agents : Some studies have shown that thiazole-based compounds exhibit activity against Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of new heterocyclic compounds. Its ability to participate in various chemical reactions allows chemists to create complex molecular architectures with potential biological activity. For instance, (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide can be used in:

- Multicomponent reactions : These reactions can produce a variety of thiazole-containing compounds, which are valuable in drug discovery and materials science .

- Functionalization reactions : The bromine atom in the structure allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or alter physical properties .

Case Studies

Several studies illustrate the applications of (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide:

Case Study 1: Antimicrobial Activity

A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against a range of pathogens. The compound was tested alongside other thiazole derivatives, showing promising results with minimum inhibitory concentrations lower than those of standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide inhibited cell proliferation significantly. The mechanism of action was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

2-amino-4-phenylthiazole: Known for its antibacterial properties.

N-(4-phenylthiazol-2-yl)-2-chloroacetamide: Studied for its anticancer activity.

Uniqueness

(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Overview

(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes both a thiazole ring and aromatic substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Chemical Formula : C16H11BrN2OS

- CAS Number : 313403-66-6

- IUPAC Name : 3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide

Synthesis

The synthesis of (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide typically involves:

- Formation of the Thiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis where β-keto esters are reacted with thiourea.

- Substitution Reactions : Introducing bromine and phenyl groups through nucleophilic substitution.

- Ylidene Formation : Reacting the thiazole derivative with benzoyl chloride under basic conditions to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including:

- Jurkat T Cells : Exhibited potent activity against anti-Bcl-2 Jurkat cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

The compound's mechanism of action is believed to involve:

- Inhibition of Key Enzymes : Targeting enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and telomerase .

- Interaction with DNA : The structure allows for intercalation into DNA, disrupting replication processes.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. In vitro studies indicate that (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide exhibits:

- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria, showing comparable efficacy to established antibiotics like norfloxacin .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazole derivatives, including (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide, against cancer cell lines such as HT29 and Jurkat. The results indicated that this compound exhibited significant growth inhibition, particularly in HT29 cells .

- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influence biological activity. Electron-withdrawing groups were found to enhance anticancer properties .

Data Tables

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.